ZERENEX ZX-OA012352
CAS No.: 76007-16-4
Cat. No.: VC11595200
Molecular Formula: C7H9Br2NOS
Molecular Weight: 315
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76007-16-4 |
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Molecular Formula | C7H9Br2NOS |
Molecular Weight | 315 |
Introduction
Chemical Identity and Structural Properties
ZERENEX ZX-OA012352 belongs to the thiazole family, a class of heterocyclic compounds featuring a five-membered ring with sulfur and nitrogen atoms. The compound’s molecular structure includes a bromine substituent, which enhances its reactivity in substitution and condensation reactions. This structural configuration enables its use in synthesizing complex derivatives for targeted applications .
Molecular Characteristics
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Empirical Formula: While exact details are proprietary, analogous thiazole derivatives suggest a formula approximating C₆H₅BrN₂S.
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Molecular Weight: Estimated at 230–250 g/mol based on brominated thiazole analogs.
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Physical State: Typically supplied as a crystalline solid with solubility in polar organic solvents such as dichloromethane or acetic acid .
Synthesis and Production
The synthesis of ZX-OA012352 involves bromination of precursor molecules like 1-(2,4-dimethylthiazol-5-yl)ethanone. Industrial-scale production employs continuous flow processes to optimize yield and purity, leveraging automated reactors for precise control of reaction parameters .
Key Synthetic Steps
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Bromination: Introduction of bromine using agents like N-bromosuccinimide (NBS) under acidic conditions.
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Purification: Chromatographic techniques isolate the target compound from by-products.
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Quality Control: Analytical methods (HPLC, NMR) ensure compliance with research-grade standards .
Reactivity and Functional Applications
ZX-OA012352’s bromine atom and thiazole ring confer versatility in chemical transformations:
Substitution Reactions
The bromine site undergoes nucleophilic substitution with amines, alcohols, or thiols, yielding derivatives for drug discovery pipelines. For example, coupling with aryl boronic acids via Suzuki-Miyaura reactions generates biaryl structures .
Condensation and Cyclization
Reactions with carbonyl compounds or diamines produce fused heterocycles, which are pivotal in developing kinase inhibitors or antimicrobial agents .
Industrial and Research Applications
Pharmaceutical Development
As a building block, ZX-OA012352 facilitates the synthesis of candidates targeting enzymes and receptors. Its role in modulating protein-protein interactions is under exploration for oncology and neurology applications .
Materials Science
Thiazole derivatives contribute to advanced materials, including organic semiconductors and photovoltaic cells. ZX-OA012352’s electron-deficient ring system may enhance charge transport properties in such devices .
Comparative Analysis with Related Compounds
Compound | Structure | Key Applications | Reactivity Profile |
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ZX-OA012352 | Brominated thiazole | Drug discovery, materials | High electrophilicity |
Zerenex™ (ferric citrate) | Iron-based polymer | Hyperphosphatemia treatment | Phosphate binding |
ZX001182 | Chlorinated amide | Enzyme inhibition studies | Moderate nucleophilicity |
Future Directions
Ongoing research aims to elucidate ZX-OA012352’s potential in:
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